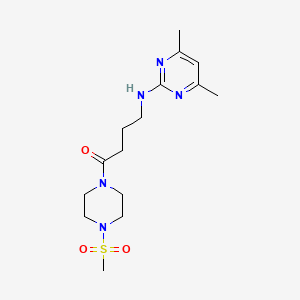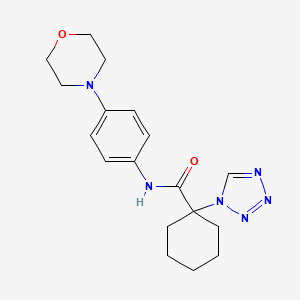
4-((4,6-Dimethylpyrimidin-2-yl)amino)-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4,6-Dimethylpyrimidin-2-yl)amino)-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrimidine ring substituted with dimethyl groups and an amino group, a piperazine ring with a methylsulfonyl group, and a butanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4,6-Dimethylpyrimidin-2-yl)amino)-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Substitution with Dimethyl Groups:
Amination: The amino group is introduced via nucleophilic substitution reactions.
Formation of the Piperazine Ring: The piperazine ring is synthesized through cyclization reactions involving appropriate diamines.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation reactions using reagents like methylsulfonyl chloride.
Formation of the Butanone Moiety: The butanone moiety is introduced through acylation reactions using appropriate acylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and piperazine moieties.
Reduction: Reduction reactions can occur at the carbonyl group of the butanone moiety.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the pyrimidine and piperazine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides, sulfonyl chlorides, and various nucleophiles or electrophiles.
Major Products
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe for understanding biochemical pathways.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound may be used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-((4,6-Dimethylpyrimidin-2-yl)amino)-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
相似化合物的比较
Similar Compounds
4-((4,6-Dimethylpyrimidin-2-yl)amino)-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-ol: Similar structure but with an alcohol group instead of a ketone.
4-((4,6-Dimethylpyrimidin-2-yl)amino)-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
The uniqueness of 4-((4,6-Dimethylpyrimidin-2-yl)amino)-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and potential applications. Its structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various research and industrial applications.
属性
分子式 |
C15H25N5O3S |
|---|---|
分子量 |
355.5 g/mol |
IUPAC 名称 |
4-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-methylsulfonylpiperazin-1-yl)butan-1-one |
InChI |
InChI=1S/C15H25N5O3S/c1-12-11-13(2)18-15(17-12)16-6-4-5-14(21)19-7-9-20(10-8-19)24(3,22)23/h11H,4-10H2,1-3H3,(H,16,17,18) |
InChI 键 |
JSHFSRRGBGUZGM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)NCCCC(=O)N2CCN(CC2)S(=O)(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[(4-Ethoxy-3-methoxyphenyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B12167198.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one](/img/structure/B12167204.png)
![4-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B12167206.png)
![(4E)-4-{[(2-methoxyphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12167214.png)

![4-(4-methoxyphenyl)-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B12167227.png)
![N-[4-(acetylamino)phenyl]-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide](/img/structure/B12167231.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12167237.png)
![N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-(propan-2-yl)-1H-indole-3-carboxamide](/img/structure/B12167239.png)
![(5Z)-5-{2-[4-(difluoromethoxy)phenyl]hydrazinylidene}quinolin-8(5H)-one](/img/structure/B12167243.png)
![2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide](/img/structure/B12167244.png)
![5,7-Bis(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12167247.png)
